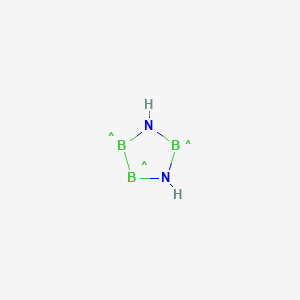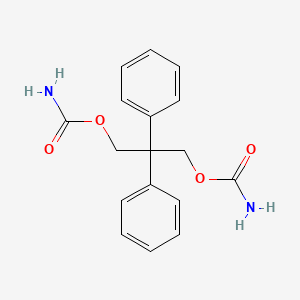
1,3-Propanediol, 2,2-diphenyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-diphenyl-, dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bifunctional nature, making it a valuable intermediate in the production of polymer materials such as polyether, polyurethane, and polyesters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of acid combining compounds such as sodium hydroxide, dialkylaniline, or antipyrine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. The process may include the use of biological fermentation or chemical synthesis methods . biological fermentation has limitations such as high cost, complex procedures, and undesirable by-products . Therefore, chemical synthesis remains a preferred method for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted carbamate compounds.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-diphenyl-, dicarbamate has numerous scientific research applications. In chemistry, it is used as a monomer for polycondensations and as an intermediate in the production of polymer materials . In biology and medicine, the compound has shown potential as an inhibitor for breast cancer treatment . It is also utilized in the development of biological-based plastic materials .
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to interact with estrogen-related receptors, making it a potential inhibitor for breast cancer treatment . The stabilization energy and charge distributions of the compound play a crucial role in its interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds:
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2,2-diethyl-
- 2-Methyl-1,3-propanediol
Uniqueness: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate stands out due to its bifunctional nature and its ability to serve as an intermediate in the production of various polymer materials. Its potential as an inhibitor for breast cancer treatment further highlights its uniqueness compared to similar compounds .
Propiedades
Número CAS |
25451-78-9 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
(3-carbamoyloxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C17H18N2O4/c18-15(20)22-11-17(12-23-16(19)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,20)(H2,19,21) |
Clave InChI |
YAMNETATHGQXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



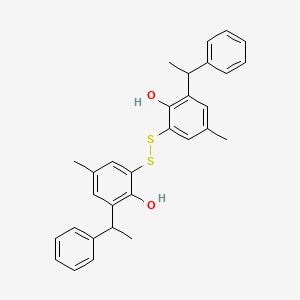
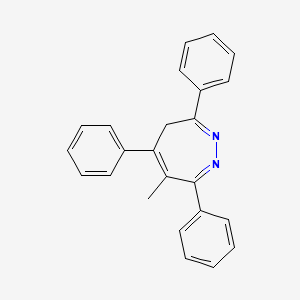
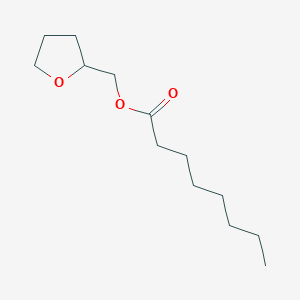
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
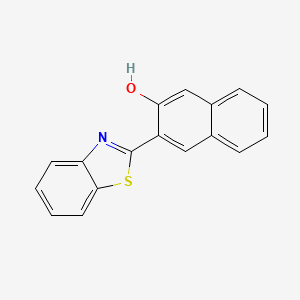
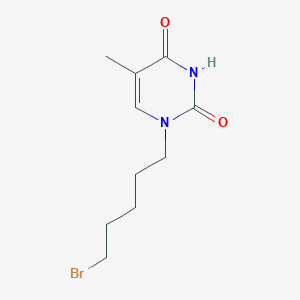
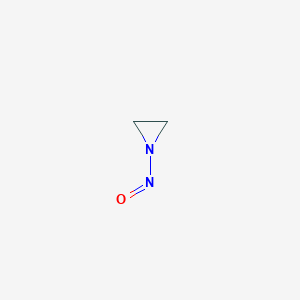
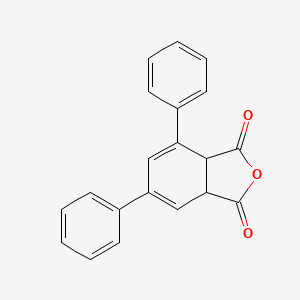
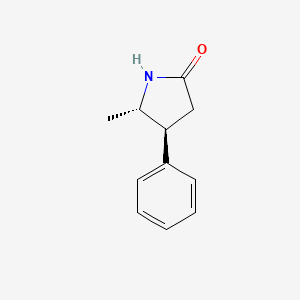
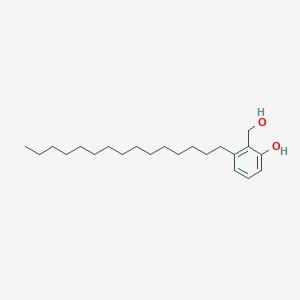
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
